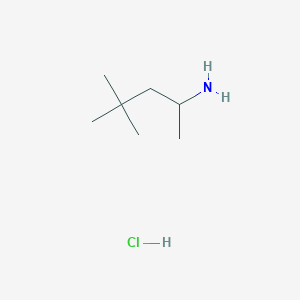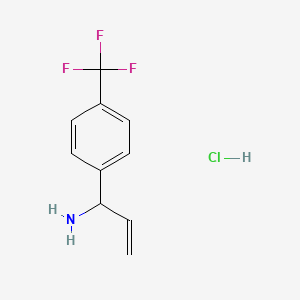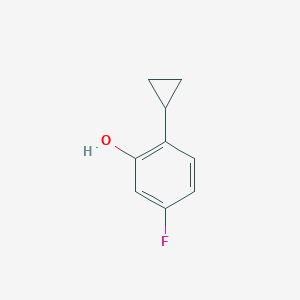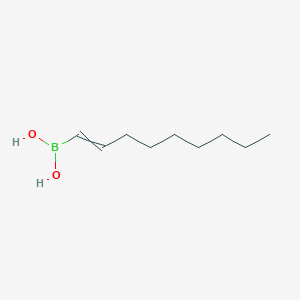![molecular formula C22H26N2O2 B12507862 5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol](/img/structure/B12507862.png)
5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method includes the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization . The reaction conditions often involve specific oxidants and additives to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions are critical to achieving efficient industrial synthesis .
化学反応の分析
Types of Reactions
5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of complex organic molecules .
科学的研究の応用
5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s stereochemistry and functional groups play a crucial role in its binding affinity and selectivity . The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: A versatile scaffold with diverse biological activities.
Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.
Indole derivatives: Compounds with a similar nitrogen-containing heterocycle, exhibiting a wide range of biological activities.
Uniqueness
5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol is unique due to its specific substitution pattern and the presence of the diphenylmethyl group, which enhances its chemical reactivity and biological activity compared to other pyrrolidine derivatives .
特性
分子式 |
C22H26N2O2 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC名 |
(2-benzhydrylpyrrolidin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone |
InChI |
InChI=1S/C22H26N2O2/c25-18-14-19(23-15-18)22(26)24-13-7-12-20(24)21(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,18-21,23,25H,7,12-15H2 |
InChIキー |
NYZAYIQCFFHZGK-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C(=O)C2CC(CN2)O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-tert-butyl-2-[3-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12507796.png)
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3-fluoro-4-methylbenzoate](/img/structure/B12507798.png)
![2-Morpholinobenzo[d]thiazole-4-carboxylic acid](/img/structure/B12507808.png)

![2-(Trimethylsilyl)ethyl 1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B12507820.png)





![[4-(phosphonomethyl)piperazin-1-yl]methylphosphonic Acid](/img/structure/B12507865.png)
![1,2-Dimethoxy-4-prop-2-enylbenzene;3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;3,7-dimethylocta-2,6-dien-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12507870.png)
amine hydrochloride](/img/structure/B12507871.png)

